molecular formula C16H26N2O3S B6622479 N-benzyl-N-[2-[(2S)-2-(hydroxymethyl)piperidin-1-yl]ethyl]methanesulfonamide

N-benzyl-N-[2-[(2S)-2-(hydroxymethyl)piperidin-1-yl]ethyl]methanesulfonamide

Cat. No.: B6622479
M. Wt: 326.5 g/mol
InChI Key: QYSSNPKCIUTHIX-INIZCTEOSA-N
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Description

N-benzyl-N-[2-[(2S)-2-(hydroxymethyl)piperidin-1-yl]ethyl]methanesulfonamide is a complex organic compound with a unique structure that combines a benzyl group, a piperidine ring, and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-[2-[(2S)-2-(hydroxymethyl)piperidin-1-yl]ethyl]methanesulfonamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Introduction of the Hydroxymethyl Group: This step often involves the hydroxymethylation of the piperidine ring using formaldehyde and a reducing agent.

    Attachment of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where benzyl chloride reacts with the piperidine derivative.

    Formation of the Methanesulfonamide Moiety: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as sodium azide or thiols.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of azides or thiol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting pharmacological properties, such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

Potential medicinal applications include its use as a scaffold for designing new therapeutic agents, particularly in the treatment of neurological disorders due to the presence of the piperidine ring.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as a precursor for materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-benzyl-N-[2-[(2S)-2-(hydroxymethyl)piperidin-1-yl]ethyl]methanesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperidine ring can mimic natural substrates, while the sulfonamide group can form strong hydrogen bonds, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-[2-(piperidin-1-yl)ethyl]methanesulfonamide
  • N-benzyl-N-[2-(methylpiperidin-1-yl)ethyl]methanesulfonamide

Uniqueness

Compared to similar compounds, N-benzyl-N-[2-[(2S)-2-(hydroxymethyl)piperidin-1-yl]ethyl]methanesulfonamide is unique due to the presence of the hydroxymethyl group, which can participate in additional hydrogen bonding and increase the compound’s solubility and reactivity. This makes it a more versatile intermediate for further chemical modifications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

N-benzyl-N-[2-[(2S)-2-(hydroxymethyl)piperidin-1-yl]ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3S/c1-22(20,21)18(13-15-7-3-2-4-8-15)12-11-17-10-6-5-9-16(17)14-19/h2-4,7-8,16,19H,5-6,9-14H2,1H3/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSSNPKCIUTHIX-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CCN1CCCCC1CO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N(CCN1CCCC[C@H]1CO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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